Bis(methacryloyloxy)ZINC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

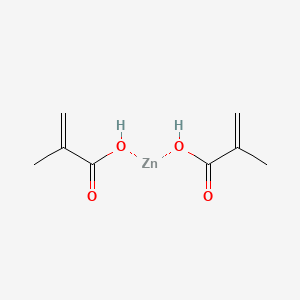

Bis(methacryloyloxy)ZINC, also known as zinc methacrylate, is a compound with the chemical formula C8H10O4Zn. It is a white to light yellow powder with a slightly acidic odor. This compound is known for its unique properties, including its compatibility with polar rubber and its resistance to acid, alkali, oil, corrosion, and high temperatures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Bis(methacryloyloxy)ZINC typically involves a chemical precipitation method. The process begins by accurately weighing a certain amount of methacrylic acid in a three-mouth flask. Sodium hydroxide solid and zinc chloride solid are then weighed and dissolved in deionized water to prepare solutions with specific concentrations. The sodium hydroxide solution is added to the flask and stirred. After the reaction is complete, the pH is adjusted with ammonia water, and the zinc chloride solution is added using a constant pressure drop funnel. The product is then filtered and dried to obtain zinc methacrylate nanocrystalline powder .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise monitoring of temperature, pH, and reactant concentrations to optimize the production .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(methacryloyloxy)ZINC undergoes various chemical reactions, including polymerization, crosslinking, and coordination reactions. It can act as a crosslinker in polymer matrices, forming strong bonds with other monomers .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include methacrylic acid, sodium hydroxide, and zinc chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from reactions involving this compound include polymeric materials with enhanced mechanical properties, such as increased elasticity and tear resistance. These products are often used in applications requiring high-performance materials .

Applications De Recherche Scientifique

Bis(methacryloyloxy)ZINC has a wide range of scientific research applications. In chemistry, it is used as a crosslinker in polymer synthesis, enhancing the mechanical properties of polymeric materials. In biology, it is used in the development of hydrogels for drug delivery and tissue engineering. In medicine, it is explored for its potential in dental applications, such as adhesives and primers for enamel and dentine .

In industry, this compound is used as a vulcanizing agent in rubber production, improving the strength and durability of rubber products. It is also used as an adhesive for bonding rubber to metal and as a crosslinking agent in the production of artificial marble and golf balls .

Mécanisme D'action

The mechanism of action of Bis(methacryloyloxy)ZINC involves its ability to form strong ionic and covalent bonds with other molecules. In polymer matrices, it acts as a crosslinker, creating a network of interconnected polymer chains that enhance the material’s mechanical properties. The compound’s ability to interact with hydroxyapatite in dental applications leads to the formation of strong adhesive bonds, improving the durability and performance of dental restorations .

Comparaison Avec Des Composés Similaires

Bis(methacryloyloxy)ZINC can be compared with other similar compounds, such as bis[2-(methacryloyloxy)ethyl] phosphate and bis(thiosemicarbazone) zinc complexes. While all these compounds serve as crosslinkers and enhance the mechanical properties of polymeric materials, this compound is unique in its compatibility with polar rubber and its resistance to harsh chemical environments .

List of Similar Compounds:- Bis[2-(methacryloyloxy)ethyl] phosphate

- Bis(thiosemicarbazone) zinc complexes

- Zinc oxide

- Zinc chloride

These compounds share some similarities in their applications and properties but differ in their specific chemical structures and mechanisms of action .

Propriétés

Formule moléculaire |

C8H12O4Zn |

|---|---|

Poids moléculaire |

237.6 g/mol |

Nom IUPAC |

2-methylprop-2-enoic acid;zinc |

InChI |

InChI=1S/2C4H6O2.Zn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6); |

Clé InChI |

QBLHSJANZJZVRP-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)O.CC(=C)C(=O)O.[Zn] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)

![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)